molecular formula C10H17N3 B13071846 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13071846
M. Wt: 179.26 g/mol
InChI Key: RSYRTODUFPREMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its cyclopentyl group attached to the pyrazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cyclopentyl-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6,11H2,1-2H3

InChI Key

RSYRTODUFPREMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.